molecular formula C16H16O2 B8510795 2-[2-(3-Methylphenyl)ethyl]benzoic acid CAS No. 61565-76-2

2-[2-(3-Methylphenyl)ethyl]benzoic acid

Cat. No.: B8510795
CAS No.: 61565-76-2
M. Wt: 240.30 g/mol
InChI Key: UYRQLSZMCVITLP-UHFFFAOYSA-N
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Description

2-[2-(3-Methylphenyl)ethyl]benzoic acid is a substituted benzoic acid derivative of significant interest in chemical research and development. This compound serves as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry. Its structure, which incorporates a benzoic acid group linked to a meta-substituted methylphenyl chain, makes it a potential precursor for the synthesis of more complex molecules, including potential pharmacologically active agents . Research into structurally similar benzoic acid derivatives has demonstrated their utility in various fields, including the development of compounds with nonlinear optical (NLO) properties and those investigated for biological activity . For instance, certain derivatives are studied as potential peroxisome proliferator-activated receptor (PPAR) agonists, which are a target in metabolic and liver diseases . The presence of the carboxylic acid functional group allows for further chemical modifications, making this compound a crucial building block in organic synthesis. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use. Researchers can use this compound for projects involving method development, structure-activity relationship (SAR) studies, and as a starting material for synthesizing specialized chemicals or novel molecular entities . Handling should adhere to safe laboratory practices.

Properties

CAS No.

61565-76-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-[2-(3-methylphenyl)ethyl]benzoic acid

InChI

InChI=1S/C16H16O2/c1-12-5-4-6-13(11-12)9-10-14-7-2-3-8-15(14)16(17)18/h2-8,11H,9-10H2,1H3,(H,17,18)

InChI Key

UYRQLSZMCVITLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 2-[2-(3-Methylphenyl)ethyl]benzoic acid exhibit anti-inflammatory activity. For instance, related benzoic acid derivatives have been shown to effectively reduce inflammation and alleviate pain associated with conditions such as rheumatoid arthritis and osteoarthritis. These compounds act by inhibiting the formation of inflammatory mediators and reducing edema in animal models, demonstrating their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity

Studies have highlighted the anticancer properties of benzoic acid derivatives, including those structurally related to this compound. These compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, research involving various bioactive compounds has shown promising results in reducing the viability of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. The compound's structure allows for modifications that can enhance its pharmacological activity or alter its solubility profile, making it a versatile candidate for drug formulation .

Case Study: Anti-inflammatory Effects

A notable study investigated the anti-inflammatory effects of benzoic acid derivatives in a rat model of induced inflammation. The results demonstrated that these compounds significantly reduced paw edema and inflammatory markers, suggesting their efficacy in managing inflammatory responses .

Case Study: Anticancer Activity

In another study, a series of benzoic acid derivatives were tested against various cancer cell lines, including prostate and breast cancer cells. The findings revealed that specific derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as alternative or adjunct therapies in cancer treatment .

Summary of Findings

The applications of this compound span several domains within pharmacology and medicinal chemistry:

ApplicationDescriptionEvidence Source
Anti-inflammatoryReduces inflammation and pain in models of arthritis
AnticancerInhibits proliferation of cancer cells; induces apoptosis
Synthesis TechniquesVarious synthetic routes enhance pharmacological properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-[2-(3-methylphenyl)ethyl]benzoic acid, highlighting differences in substituents, physical properties, and applications:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
This compound 3-Methylphenethyl at 2-position C₁₆H₁₆O₂ 61565-76-2 Moderate lipophilicity (logP 3.48); potential scaffold for further derivatization.
2-[2-(4-Methoxyphenyl)ethyl]benzoic acid 4-Methoxyphenethyl at 2-position C₁₆H₁₆O₃ 14525-71-4 Increased polarity due to methoxy group; possible enhanced solubility in polar solvents.
2-[2-(3-Methoxyphenyl)ethyl]benzoic acid 3-Methoxyphenethyl at 2-position C₁₆H₁₆O₃ 17910-71-3 Electronic effects of methoxy group may alter reactivity in synthesis or biological activity.
2-Hydroxy-4-(β-D-glucopyranosyloxy)-6-[2-(4-hydroxyphenyl)ethyl]-benzoic acid Hydroxyl, glycosyl, and 4-hydroxyphenethyl groups C₂₂H₂₄O₁₀ N/A Enhanced water solubility due to glycosylation; isolated from Hydrangea macrophylla (antioxidant potential).
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid Chloromethylbenzoyl ester at 2-position C₁₅H₁₁ClO₄ N/A Demonstrated anti-inflammatory activity in LPS-induced rat models (IC₅₀: 10.2 μM) .
Methyl 2-[(2-aminophenyl)ethynyl]benzoate Ethynyl-aminophenyl group at 2-position C₁₇H₁₃NO₂ N/A Ethynyl group introduces rigidity; used in crystal structure studies and as a synthetic intermediate.

Key Structural and Functional Differences :

Substituent Position and Type :

  • The 3-methylphenethyl group in the target compound contrasts with methoxy (electron-donating) or chloromethyl (electron-withdrawing) groups in analogs, altering electronic properties and reactivity .
  • Glycosylated derivatives (e.g., compound 12 from Hydrangea macrophylla) exhibit significantly higher polarity, impacting bioavailability .

Biological Activity :

  • Chloromethyl-substituted analogs (e.g., 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) show anti-inflammatory activity, likely due to the electrophilic chlorine atom enhancing interaction with biological targets .
  • Methyl esters of benzoic acid derivatives (e.g., Av7, Av9 in Aconitum vaginatum) demonstrate anti-tumor activity, suggesting that esterification of the carboxylic acid group may improve cell permeability .

Physicochemical Properties :

  • The target compound’s logP = 3.48 suggests better membrane permeability than glycosylated analogs but lower solubility than methoxy-substituted derivatives.
  • Methoxy groups (e.g., 2-[2-(4-methoxyphenyl)ethyl]benzoic acid) increase polarity, making these analogs more suitable for aqueous formulations .

Q & A

Q. What synthetic methodologies are established for synthesizing 2-[2-(3-Methylphenyl)ethyl]benzoic acid?

A two-step synthesis involving acid-catalyzed condensation of substituted benzaldehydes, anilines, and aminobenzoic acids is commonly employed. For example, reacting 3-methylbenzaldehyde with an appropriate aniline and 3-aminobenzoic acid in acidic media (e.g., sulfuric acid or methanesulfonic acid) can yield the target compound. Reaction optimization may include adjusting pH, temperature (10–50°C), and urea addition to minimize by-products like triphenylmethane derivatives .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign peaks for the aromatic protons (δ 6.5–8.0 ppm) and aliphatic ethyl bridge (δ 2.5–3.5 ppm for methylene groups).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemical ambiguities in derivatives, as demonstrated for structurally related benzoic acid analogs .

Q. How can purity and stability be assessed experimentally?

  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity (>95%).
  • Melting point analysis : Compare observed mp (e.g., 139–140°C for analogs) with literature values to confirm crystallinity .
  • Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions.

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress undesired by-products?

  • Acid selection : Methanesulfonic acid reduces triphenylmethane formation compared to HCl or H2SO4 .
  • Urea addition : Acts as a scavenger for excess aldehydes, improving regioselectivity.
  • pH control : Adjust to 3.0–5.0 during workup to precipitate the target compound selectively .

Q. What strategies resolve contradictions in spectral data for novel derivatives?

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations).
  • Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to assign overlapping signals.
  • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in crowded aromatic regions .

Q. How can biological activity be systematically evaluated for this compound?

  • Enzyme inhibition assays : Screen against COX-1/COX-2 or other targets using fluorogenic substrates.
  • Receptor binding studies : Employ SPR (surface plasmon resonance) or radioligand displacement assays.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., substituting the 3-methyl group with halogens) and compare bioactivity profiles .

Q. What computational tools aid in predicting physicochemical properties?

  • LogP calculation : Use XlogP3 or ChemAxon to estimate hydrophobicity for drug-likeness assessment.
  • Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina).
  • ADMET prediction : Platforms like SwissADME evaluate absorption, toxicity, and metabolic stability .

Methodological Considerations

  • Data contradiction analysis : Replicate experiments under standardized conditions (e.g., solvent purity, reaction time) to isolate variables causing discrepancies.
  • Advanced purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) for challenging separations .

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